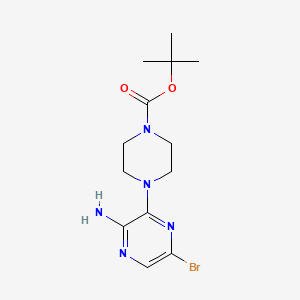

1-Boc-4-(3-amino-6-bromopyrazin-2-YL)piperazine

Descripción

1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a pyrazine ring bearing amino (-NH₂) and bromo (-Br) groups at positions 3 and 6, respectively. The tert-butoxycarbonyl (Boc) protecting group at the piperazine nitrogen enhances stability during synthetic processes and modulates physicochemical properties such as solubility and metabolic resistance . This compound is utilized as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules, where its pyrazine-piperazine framework enables targeted interactions with enzymatic active sites .

Propiedades

IUPAC Name |

tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-10(15)16-8-9(14)17-11/h8H,4-7H2,1-3H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDVAJMXKQFLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676929 | |

| Record name | tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479685-13-7 | |

| Record name | tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine typically involves multiple steps. One common method includes the following steps:

Protection of Piperazine: The piperazine ring is protected by introducing a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Bromination of Pyrazine: The pyrazine ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Amination: The brominated pyrazine is then reacted with an amine to introduce the amino group.

Coupling Reaction: Finally, the protected piperazine and the bromopyrazinyl compound are coupled together under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro or nitroso derivatives, while reduction can convert it to an alkylamine.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazinyl derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or alkylamine derivatives.

Aplicaciones Científicas De Investigación

1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.

Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and oncological pathways.

Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromopyrazinyl group can engage in halogen bonding, while the amino group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The compound’s unique features include the Boc-protected piperazine, bromopyrazine, and amino substituents. Below is a comparison with similar piperazine-pyrazine derivatives (Table 1):

Key Research Findings

Metabolic Stability : Piperazine derivatives lacking Boc protection (e.g., 2-bromo-5-(piperazin-1-yl)pyrazine) undergo rapid deethylation and oxidation, leading to short half-lives .

Solubility-Property Relationships : Piperazines with spacers (e.g., ethylene) between the core and substituents exhibit higher solubility (80 μM) compared to directly attached groups (e.g., Boc: 20 μM) .

Reactivity: Bromo and amino groups on pyrazine enhance electrophilic substitution and hydrogen bonding, critical for kinase inhibition .

Actividad Biológica

1-Boc-4-(3-amino-6-bromopyrazin-2-yl)piperazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure features a piperazine ring substituted with a bromopyrazine moiety and a Boc (tert-butyloxycarbonyl) protecting group. The synthesis typically involves the reaction of 1-Boc-piperazine with 3-amino-6-bromopyrazine, which can be achieved through various coupling reactions. The synthesis pathways often yield good to excellent yields, emphasizing the compound's accessibility for further biological studies.

Antagonistic and Agonistic Properties

Studies have shown that derivatives of piperazine, including this compound, exhibit significant activity at various neurotransmitter receptors. For instance, a related study evaluated the functional activity of several piperazine derivatives on dopamine receptors (D2L/D3) and serotonin receptors (5-HT1A). The results indicated that compounds similar to this compound displayed dual agonism at these receptors, which is promising for treating disorders such as schizophrenia and depression .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of piperazine derivatives have revealed that compounds featuring halogen substitutions, like bromine in this case, can enhance antibacterial activity. A related compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Table: Biological Activity Assay Results

| Compound | Receptor Type | EC50 (nmol/L) | Emax (%) |

|---|---|---|---|

| 7a | 5-HT1A | 23.7 | 97.1 |

| 7b | D2L | 0.9 | 54.3 |

| 7c | D3 | >1000 | - |

| This compound | D2L/D3/5-HT1A | TBD | TBD |

The above table summarizes the functional activity assays of various compounds related to piperazine derivatives. While specific EC50 values for this compound have not been reported yet, ongoing studies aim to establish its efficacy in comparison to known active compounds .

Metabolic Stability

Metabolic stability is critical for the therapeutic viability of drug candidates. In vitro studies using rat and human liver microsomes have shown varying half-life values for related compounds, indicating that modifications in structure can significantly influence metabolic pathways. For instance, one derivative exhibited a half-life of approximately 110 minutes, suggesting that structural analogs like this compound may also demonstrate favorable metabolic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.